Cas no 67580-96-5 (N-CBZ-N-Methyl-2-aminoethanol)
N-CBZ-N-Methyl-2-aminoethanol Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (2-hydroxyethyl)methyl-, phenylmethyl ester
- (2-Hydroxy-ethyl)-Methyl-carbaMic acid benzyl ester
- benzyl (2-hydroxyethyl)methylcarbamate
- benzyl N-(2-hydroxyethyl)-N-methylcarbamate
- EN300-1072560
- GMIQMQBHYROSKY-UHFFFAOYSA-N
- 2-[Cbz-(methyl)amino]ethanol
- N-(2-hydroxyethyl)-N-methyl-carbamic acid benzyl ester
- Benzyl(2-hydroxyethyl)(methyl)carbamate
- Benzyl 2-hydroxyethyl(methyl)carbamate
- N-Cbz-N-methyl-2-aminoethanol
- DTXSID50534305
- (2-Hydroxyethyl)methylcarbamic acid benzyl ester
- phenylmethyl (2-hydroxyethyl)methylcarbamate
- N-benzyloxycarbonyl-N-methyl-2-aminoethanol
- CS-0144036
- 2-(N-Benzyloxycarbonyl-N-methylamino)ethanol
- MFCD09909489
- (2-hydroxy- ethyl)-methyl-carbamic acid benzyl ester
- N-Cbz-2-(methylamino)ethanol
- AKOS009143519
- N-methyl-N-(benzyloxycarbonyl)ethanolamine
- 67580-96-5
- phenylmethyl(2-hydroxyethyl)methylcarbamate
- N-(2-hydroxyethyl)-N-methylcarbamic acid benzyl ester
- SY259048
- AS-44878
- AB8176
- N-methyl-N-(benzyloxy carbonyl)ethanolamine
- SCHEMBL553299
- Benzyl (2-hydroxyethyl)(methyl)carbamate
- DB-297004
- N-CBZ-N-Methyl-2-aminoethanol
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- MDL: MFCD09909489
- Inchi: 1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3
- InChI Key: GMIQMQBHYROSKY-UHFFFAOYSA-N
- SMILES: O(C(N(C)CCO)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 209.10525
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.77
N-CBZ-N-Methyl-2-aminoethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C227120-25mg |
N-CBZ-N-Methyl-2-aminoethanol |
67580-96-5 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C227120-50mg |
N-CBZ-N-Methyl-2-aminoethanol |
67580-96-5 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | C227120-250mg |
N-CBZ-N-Methyl-2-aminoethanol |
67580-96-5 | 250mg |
$ 80.00 | 2022-06-01 | ||
| abcr | AB446458-1 g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 1g |
€64.70 | 2022-03-24 | |
| abcr | AB446458-5 g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 5g |
€106.30 | 2022-03-24 | |
| abcr | AB446458-25 g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 25g |
€276.50 | 2022-03-24 | |
| abcr | AB446458-100 g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 100g |
€883.50 | 2022-03-24 | |
| abcr | AB446458-1g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 1g |
€80.40 | 2025-04-17 | |
| abcr | AB446458-5g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 5g |
€126.60 | 2025-04-17 | |
| abcr | AB446458-25g |
N-Cbz-N-methyl-2-aminoethanol, 95%; . |
67580-96-5 | 95% | 25g |
€199.60 | 2025-04-17 |
N-CBZ-N-Methyl-2-aminoethanol Suppliers
N-CBZ-N-Methyl-2-aminoethanol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-CBZ-N-Methyl-2-aminoethanol
N-CBZ-N-Methyl-2-Aminoethanol (CAS No. 67580-96-5): A Comprehensive Overview
N-CBZ-N-Methyl-2-Aminoethanol, also known by its CAS number 67580-96-5, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a CBZ (benzyloxycarbonyl) protecting group with a methyl-substituted aminoethanol backbone. The CBZ group is a well-known protecting group in peptide synthesis, while the methylaminoethanol moiety contributes to the compound's reactivity and functional versatility.
Recent studies have highlighted the potential of N-CBZ-N-Methyl-2-Aminoethanol in drug delivery systems and as a precursor for advanced materials. For instance, researchers have explored its use in the development of stimuli-responsive polymers, where the aminoethanol group plays a critical role in enabling pH-sensitive behavior. This property makes it an attractive candidate for applications in controlled drug release and smart materials.
In the pharmaceutical industry, N-CBZ-N-Methyl-2-Aminoethanol has been utilized as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and condensations, has made it a valuable building block for constructing complex molecular architectures. Notably, its role in peptide synthesis has been re-examined in light of emerging green chemistry practices, where the use of CBZ protecting groups aligns with sustainable synthetic strategies.
From a synthetic perspective, N-CBZ-N-Methyl-2-Aminoethanol can be prepared via several routes, including the reaction of benzyl chloroformate with N-methyl-2-aminoethanol under basic conditions. This straightforward synthesis pathway underscores its accessibility and suitability for large-scale production. Moreover, recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, further enhancing its appeal for industrial applications.
The structural features of N-CBZ-N-Methyl-2-Aminoethanol also make it an interesting candidate for exploring supramolecular chemistry. The CBZ group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for self-assembling systems. Researchers have demonstrated its ability to form ordered nanostructures when incorporated into amphiphilic molecules, opening new avenues for applications in nanotechnology and biotechnology.
In terms of biological activity, N-CBZ-N-Methyl-2-Aminoethanol has shown promise as a modulator of enzyme activity. Studies have revealed that its methylamino group can interact with specific binding sites on target enzymes, potentially leading to novel therapeutic agents. Furthermore, its biocompatibility has been assessed in preclinical models, suggesting potential applications in regenerative medicine and tissue engineering.
Looking ahead, the continued exploration of N-CBZ-N-Methyl-2-Aminoethanol's properties is expected to yield further breakthroughs across multiple disciplines. Its combination of functional groups offers unparalleled opportunities for innovation in both academic research and industrial development. As researchers delve deeper into its chemical and biological profiles, this compound is poised to become an indispensable tool in the arsenal of modern chemistry.
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